Boc-(s)-3-amino-2-(2-fluorobenzyl)propanoic acid
Description
Boc-(S)-3-amino-2-(2-fluorobenzyl)propanoic acid is a chiral β-amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine moiety and a 2-fluorobenzyl substituent on the propanoic acid backbone. The Boc group enhances synthetic efficiency by stabilizing the amine during reactions, while the fluorinated aromatic ring may modulate lipophilicity, metabolic stability, and target binding .
Properties
Molecular Formula |
C15H20FNO4 |
|---|---|
Molecular Weight |
297.32 g/mol |
IUPAC Name |
(2S)-2-[(2-fluorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |
InChI Key |
YIEHHVFTGDEYLJ-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CC1=CC=CC=C1F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Steps
| Step | Description | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Amino Group Protection | Reaction of the free amino acid precursor with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or sodium bicarbonate; typically performed in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0–5°C | Protects the amino group as Boc-carbamate; yields >95%; low temperature minimizes side reactions and racemization |
| 2 | Introduction of 2-Fluorobenzyl Group | Nucleophilic substitution using 2-fluorobenzyl halide (e.g., bromide or chloride) under basic conditions or via peptide coupling agents such as HATU or EDC in solvents like dimethylformamide (DMF); temperature maintained at 0–5°C | Ensures selective alkylation at the β-position; coupling agents help reduce racemization; yields typically 85–90% |
| 3 | Purification | Column chromatography on silica gel using ethyl acetate/hexane mixtures or recrystallization from dichloromethane/hexane; optional chiral HPLC for enantiomeric purity | Achieves >99% purity and enantiomeric excess; essential for pharmaceutical applications |
Reaction Conditions and Optimization
- Temperature Control: Low temperatures (0–5°C) are critical during both Boc protection and fluorobenzyl introduction to minimize racemization of the chiral center.
- Base Selection: Triethylamine is commonly used for Boc protection due to its mildness and efficiency.
- Solvent Choice: Anhydrous solvents such as THF, DCM, and DMF are preferred to avoid hydrolysis and side reactions.
- Coupling Agents: HATU and EDC are favored for their high coupling efficiency and minimal racemization.
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance reaction control, reduce side reactions, and improve yields. Microreactors operating at around 25°C with residence times of approximately 10 minutes have demonstrated conversions up to 92%, compared to 78% in batch processes. Advanced purification techniques such as preparative chromatography ensure high purity and enantiomeric excess suitable for pharmaceutical standards.
Comparative Data Table: Synthesis Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Amino Protection Reagent | Di-tert-butyl dicarbonate (Boc anhydride) | Same, with automated dosing |
| Base | Triethylamine | Triethylamine or automated base addition |
| Solvent | Anhydrous THF or DCM | Same, with solvent recycling |
| Temperature | 0–5°C | Controlled 20–25°C in flow reactors |
| Fluorobenzyl Introduction | 2-Fluorobenzyl bromide/chloride with HATU/EDC | Continuous flow with optimized residence time |
| Yield | 85–95% per step | Up to 92% overall conversion |
| Purification | Silica gel chromatography, recrystallization | Automated chromatography, chiral HPLC |
| Enantiomeric Excess | >99% | >99%, monitored by chiral HPLC |
Research Findings and Notes
- Boc Protection Efficiency: Boc protection yields are consistently high (95–99%), providing excellent stability during subsequent reactions and facilitating purification.
- Fluorobenzyl Substituent Effects: The 2-fluorine substituent enhances metabolic stability and binding affinity in biological systems, distinguishing this compound from other β-amino acids with different substituents.
- Thermal Stability: The Boc-protected compound typically decomposes near 280–285°C, consistent with other Boc-protected amino acids.
- Solubility and Lipophilicity: The fluorobenzyl group increases lipophilicity (estimated logP ~2.5–3.0), which influences formulation and biological membrane permeability.
- Safety and Handling: Standard laboratory safety protocols include use of nitrile gloves, safety goggles, lab coats, and working in fume hoods to avoid inhalation of dust or aerosols. Storage is recommended in cool, dry conditions away from oxidizers and moisture.
Chemical Reactions Analysis
Types of Reactions: Boc-(s)-3-amino-2-(2-fluorobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl moiety using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a suitable base.
Major Products Formed:
Oxidation: Oxidized derivatives of the fluorobenzyl moiety.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorobenzyl moiety.
Scientific Research Applications
Boc-(s)-3-amino-2-(2-fluorobenzyl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Boc-(s)-3-amino-2-(2-fluorobenzyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The presence of the fluorobenzyl moiety can enhance its binding affinity and specificity, leading to distinct biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The fluorobenzyl group distinguishes Boc-(S)-3-amino-2-(2-fluorobenzyl)propanoic acid from related β-amino acids. Key comparisons include:
Key Insights :
- Fluorine Position : The 2-fluorine on the benzyl group (target compound) may enhance metabolic stability compared to 3- or 4-fluoro isomers due to reduced susceptibility to oxidative metabolism .
- Boc Protection : Yields for Boc-protected compounds (e.g., 95–99% in ) are consistently higher than those of Fmoc- or acetyl-protected analogues, underscoring the Boc group’s synthetic utility .
Physicochemical Properties
- Thermal Stability: Like other Boc-protected β-amino acids (), the target compound likely decomposes near 280–285°C, a common trait due to the Boc group’s thermal lability .
- Solubility : The fluorobenzyl group increases lipophilicity (logP ~2.5–3.0 estimated) compared to hydroxymethyl (logP ~1.0) or carboxylate derivatives, impacting formulation strategies .
Biological Activity
Boc-(S)-3-amino-2-(2-fluorobenzyl)propanoic acid is a synthetic amino acid derivative with significant potential in pharmaceutical chemistry. Its unique structure, characterized by a tert-butoxycarbonyl (Boc) protecting group and a 2-fluorobenzyl side chain, enhances its biological activity and reactivity. This article explores its biological activities, applications, and relevant research findings.
- Molecular Formula : C16H20FNO4
- Molecular Weight : Approximately 297.34 g/mol
- Structure : Contains an amino group, a carboxylic acid functional group, and a fluorobenzyl moiety.
The Boc group can be removed under acidic conditions, facilitating the formation of peptide bonds with other amino acids, making it valuable in peptide synthesis and drug development.
1. Pharmacological Applications
This compound has been noted for its potential applications in various pharmacological fields:
2. Peptide Synthesis
The compound serves as a crucial intermediate in the synthesis of peptides. Its ability to protect amino groups allows for selective modifications during peptide synthesis, which is essential for creating complex biological molecules .
Study 1: Neuroprotective Effects
Research indicates that compounds similar to this compound may possess neuroprotective properties. For instance, studies on related amino acids have demonstrated their ability to inhibit reactive oxygen species (ROS) production and provide protective effects against neurotoxic agents in cellular models . While direct studies on this compound are still needed, these findings suggest its potential in neuroprotective applications.
Study 2: Antimicrobial Activity
In a study involving various Boc-protected amino acids conjugated with benzylpiperazine, enhanced antimicrobial activities were observed against both Gram-positive and Gram-negative bacteria. The synthesized conjugates exhibited zones of inhibition comparable to conventional antibiotics . This indicates that this compound could similarly enhance the efficacy of antimicrobial agents when used in conjugation.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Biological Activity | Notes |
|---|---|---|---|
| This compound | C16H20FNO4 | Potential neuroprotective and antimicrobial | Unique fluorobenzyl moiety |
| Boc-(R)-3-amino-2-(2-fluorobenzyl)propanoic acid | C15H20FNO4 | Intermediate in pharmaceutical synthesis | Similar structure but different enantiomer |
| Boc-3-amino-2,2-dimethyl-propionic acid | C12H23NO4 | Peptide synthesis and drug development | Versatile in organic synthesis |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling Boc-(S)-3-amino-2-(2-fluorobenzyl)propanoic acid in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH/EN 166-compliant respiratory protection if dust or aerosols are generated .
- Ventilation : Conduct experiments in fume hoods to minimize inhalation risks. Local exhaust ventilation is critical during weighing or handling powdered forms .
- Spill Management : Avoid dry sweeping; use wet methods or HEPA-filtered vacuums. Collect spills in sealed containers and dispose of as hazardous waste .
- Storage : Store in a cool, dry area (15–25°C) away from oxidizers and moisture. Ensure containers are tightly sealed to prevent degradation .
Q. How is this compound synthesized, and what are the key reaction steps?
- Methodological Answer :
- Step 1 : Protect the amino group of the precursor (e.g., L-alanine derivative) using di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions (pH 9–10) .
- Step 2 : Introduce the 2-fluorobenzyl group via nucleophilic substitution or coupling reactions (e.g., using HATU or EDC as coupling agents) .
- Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: dichloromethane/hexane) .
- Key Parameters : Maintain low temperatures (0–5°C) during coupling to minimize racemization .
Q. What are the storage conditions to ensure the stability of this compound?
- Methodological Answer :
- Temperature : Store at 2–8°C for long-term stability. Short-term storage at room temperature is permissible if sealed .
- Moisture Control : Use desiccants (e.g., silica gel) in storage containers to prevent hydrolysis of the Boc group .
- Light Sensitivity : Protect from UV exposure by using amber glass vials or opaque packaging .
Q. What is the role of the Boc protecting group in the synthesis and handling of this compound?
- Methodological Answer :
- Function : The Boc group shields the primary amine during synthesis, preventing unwanted side reactions (e.g., acylation or oxidation) .
- Deprotection : Removed under acidic conditions (e.g., trifluoroacetic acid or HCl/dioxane) to regenerate the free amine for downstream applications .
Advanced Research Questions
Q. What analytical techniques are most effective for characterizing the purity and enantiomeric excess of this compound?
- Methodological Answer :
- HPLC : Use chiral columns (e.g., Chiralpak IA) with a mobile phase of hexane/isopropanol (90:10) to determine enantiomeric excess (>98% typical) .
- NMR Spectroscopy : Analyze H and F NMR to confirm substitution patterns (e.g., fluorine integration at δ 115–120 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 310.12) .
Q. How can researchers mitigate racemization during the synthesis of Boc-protected amino acid derivatives?
- Methodological Answer :
- Temperature Control : Perform coupling reactions below 5°C to reduce epimerization .
- Reagent Selection : Use racemization-suppressing agents like HOBt (hydroxybenzotriazole) or OxymaPure .
- Monitoring : Track optical rotation ([α] = +15.5° in ethanol) to detect chiral integrity .
Q. How do variations in solvent systems and coupling reagents affect the yield and purity of this compound during peptide coupling reactions?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (DMF, DCM) enhance solubility but may require anhydrous conditions to avoid Boc cleavage .
- Coupling Reagents :
| Reagent | Yield (%) | Purity (%) |
|---|---|---|
| HATU | 85–90 | 95 |
| EDC/HOBt | 75–80 | 90 |
| DCC | 70–75 | 85 |
- Optimization : Pre-activate carboxylic acid with reagents for 10–15 minutes before adding the amine .
Q. What strategies resolve conflicting data regarding the biological activity of fluorinated benzyl derivatives in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Control Experiments : Compare activity of the 2-fluorobenzyl derivative with non-fluorinated analogs to isolate electronic effects .
- Computational Modeling : Use DFT calculations to assess steric/electronic contributions of the fluorine substituent to receptor binding .
- Meta-Analysis : Cross-reference bioactivity datasets (e.g., PubChem AID 1259351) to identify assay-specific variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
